

# Crimidine: A Technical Safety and Toxicological Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Crimidine*

Cat. No.: *B1669615*

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For Researchers, Scientists, and Drug Development Professionals

**WARNING: Crimidine** (CAS No. 535-89-7), also known under trade names such as Castrix, is a highly toxic rodenticide. Its use is severely restricted, and it is not registered for use as a pesticide in the United States.[1][2] The probable oral lethal dose in humans is less than 5 mg/kg, making it a "super toxic" substance.[1][3] This document provides a consolidated technical guide to its safety and toxicological data for reference in controlled research environments only. Extreme caution is advised when handling this compound.

## Chemical and Physical Properties

**Crimidine** is a pyrimidine derivative with the IUPAC name 2-chloro-N,N,6-trimethylpyrimidin-4-amine.[1] It presents as a brown, waxy solid or colorless crystals.[1][4]

Property	Value	Source
CAS Number	535-89-7	[1][4]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> ClN <sub>3</sub>	[4][5]
Molecular Weight	171.63 g/mol	[1][6]
Melting Point	87 °C (189 °F)	[3][4][6]
Boiling Point	140 - 147 °C at 4 mmHg	[1][3][7]
Solubility	Slightly soluble in water. Soluble in most common organic solvents (e.g., acetone, benzene, chloroform, ethanol) and dilute acids.[1][4][6]	[1][4][6]
Vapor Pressure	< 1 x 10 <sup>-5</sup> mmHg at 20 °C (68 °F)	[1][3][6]

## Hazard Identification and GHS Classification

**Crimidine** is classified as a highly hazardous substance. The primary route of acute toxicity is oral ingestion.

Hazard Class	Category	Signal Word	Hazard Statement
Acute Toxicity, Oral	Category 1	Danger	H300: Fatal if swallowed

Source: GHS Classification (UNECE)[1], Smolecule[6]

NFPA 704 Rating:

Category	Rating
Health	4 (Severe Hazard)
Flammability	1 (Slight Hazard)
Reactivity	0 (Minimal Hazard)

Source: ChemicalBook[4]

## Toxicological Data

**Crimidine** is a potent convulsant poison that acts rapidly after ingestion, typically within 20 to 40 minutes.[1][8] It is highly toxic to mammals and birds.[2]

## Acute Toxicity (LD<sub>50</sub>)

The median lethal dose (LD<sub>50</sub>) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route. The following values have been reported for **Crimidine**:

Species	Route of Administration	LD <sub>50</sub> (mg/kg)	Source
Rat	Oral	1.25	[4]
Rat	Intraperitoneal (i.p.)	1.00 ± 0.06	[4]
Mouse	Oral	1.2	[4]
Mouse (male)	Subcutaneous (s.c.)	1.3	[4]
Mouse (female)	Subcutaneous (s.c.)	1.1	[4]
Mouse	Intraperitoneal (i.p.)	0.42 ± 0.05	[4]
Guinea Pig	Intraperitoneal (i.p.)	2.66 ± 0.10	[4]
Human (Probable)	Oral	< 5.0	[1][3]

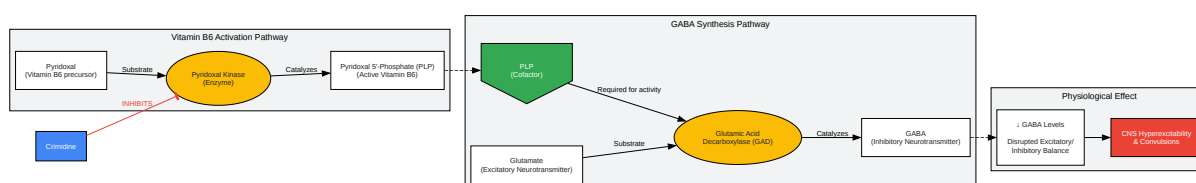
## Mechanism of Action: Pyridoxine Antagonism

The primary mechanism of **Crimidine**'s toxicity is its action as a potent pyridoxine (Vitamin B<sub>6</sub>) antagonist.[1][5][8] Vitamin B<sub>6</sub>, in its active form pyridoxal 5'-phosphate (PLP), is a crucial cofactor for a vast number of enzymatic reactions in the body, including the synthesis of neurotransmitters.

**Crimidine** inhibits the enzyme pyridoxal kinase.[8] This enzyme is responsible for the phosphorylation of pyridoxal to the biologically active PLP. By inhibiting this kinase, **Crimidine** depletes the levels of PLP.

A critical enzyme dependent on PLP is glutamic acid decarboxylase (GAD). GAD catalyzes the conversion of glutamate, the principal excitatory neurotransmitter in the central nervous system, to gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter.

The depletion of PLP leads to reduced GAD activity, resulting in a significant decrease in GABA synthesis. The subsequent imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission leads to a state of hyperexcitability in the central nervous system, manifesting as severe convulsions, a hallmark of **Crimidine** poisoning.[1][3]



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Caption: Mechanism of **Crimidine** toxicity via inhibition of pyridoxal kinase.

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **Crimidine** are not publicly available due to its restricted nature. However, a generalized protocol for an acute oral toxicity study (LD<sub>50</sub> determination) in rodents, based on standard guidelines (e.g., OECD, EPA), would follow the workflow below.

### General Protocol for Acute Oral Toxicity (LD<sub>50</sub>) Determination in Rodents

1. Objective: To determine the median lethal dose (LD<sub>50</sub>) of **Crimidine** following a single oral administration.
2. Test System:
  - Species: Rat (e.g., Sprague-Dawley or Wistar strain) or Mouse.
  - Age/Weight: Young, healthy adult animals (e.g., rats 8-12 weeks old, 200-300g).
  - Sex: Studies may use one sex (typically female) or both. If both, animals are caged separately.
  - Acclimation: Animals are acclimated to laboratory conditions for at least 5 days prior to the study.
  - Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
  - Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period (e.g., overnight for rats) before dosing.
3. Test Substance Preparation:
  - **Crimidine** is weighed accurately.
  - It is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic at the volume administered.

- A series of dose concentrations are prepared.

#### 4. Experimental Procedure:

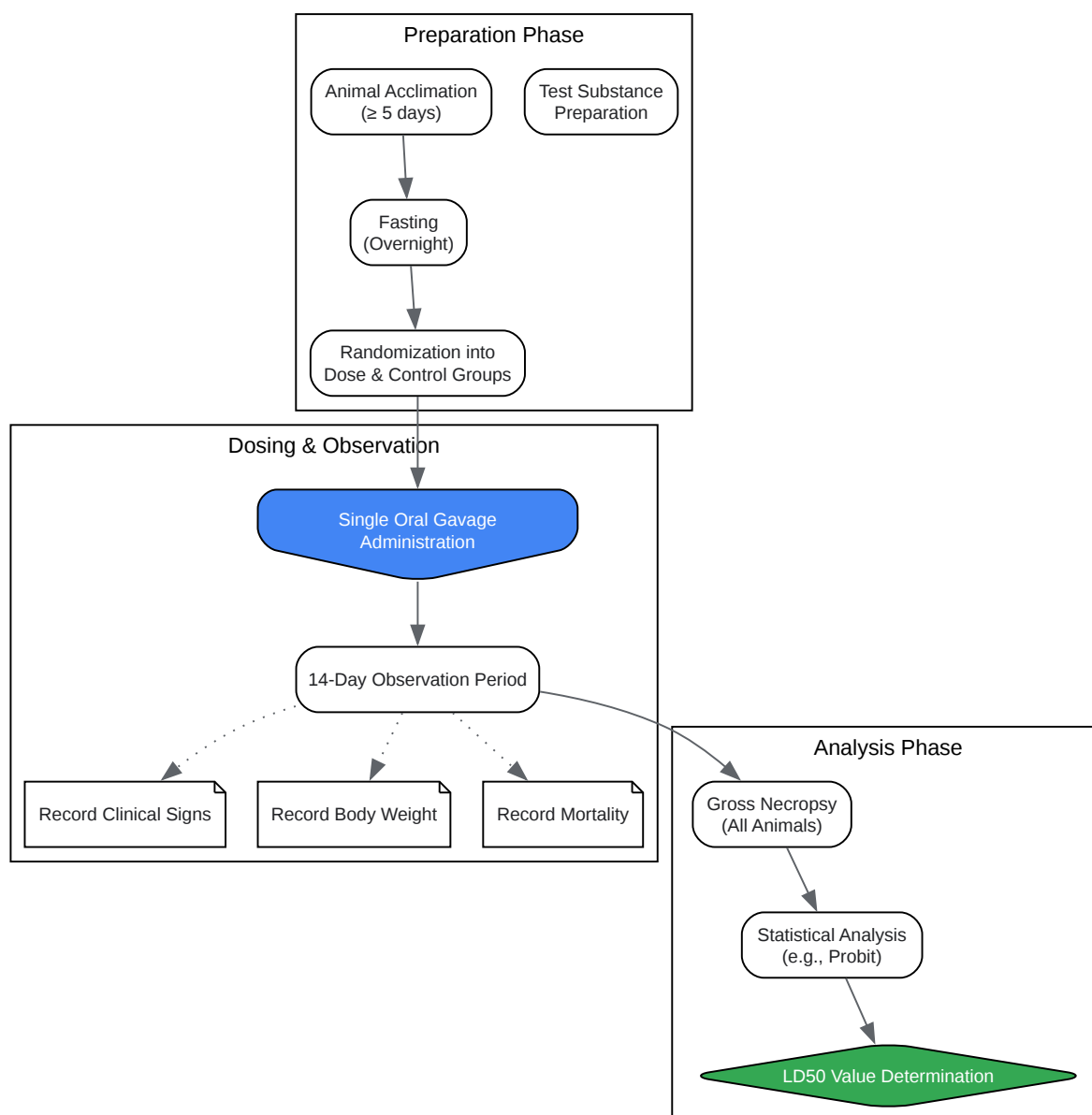
- **Dose Groups:** Animals are randomly assigned to several dose groups and one control group (vehicle only). Typically, 3-5 dose groups are used with at least 5 animals per sex per group.
- **Dose Administration:** The test substance is administered as a single dose by oral gavage. The volume administered is typically kept constant across all animals (e.g., 1-2 ml/kg).
- **Dose Finding (Range-Finding Study):** A preliminary study with a small number of animals may be conducted to determine the appropriate dose range for the main study.
- **Observation Period:** Animals are observed for 14 days post-administration.

#### 5. Observations:

- **Mortality:** The number of dead animals in each group is recorded.
- **Clinical Signs:** Animals are observed for signs of toxicity (e.g., convulsions, tremors, changes in posture, lethargy, etc.) immediately after dosing, at regular intervals on the first day, and at least once daily thereafter.
- **Body Weight:** Individual animal weights are recorded prior to dosing and at least weekly thereafter.
- **Pathology:** A gross necropsy is performed on all animals (those that die during the study and those euthanized at the end).

#### 6. Data Analysis:

- The LD<sub>50</sub> value and its 95% confidence interval are calculated using a recognized statistical method (e.g., Probit analysis, Logit method).



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Caption: Generalized workflow for an acute oral toxicity (LD50) study.

## Safety and Handling

### First Aid Measures:

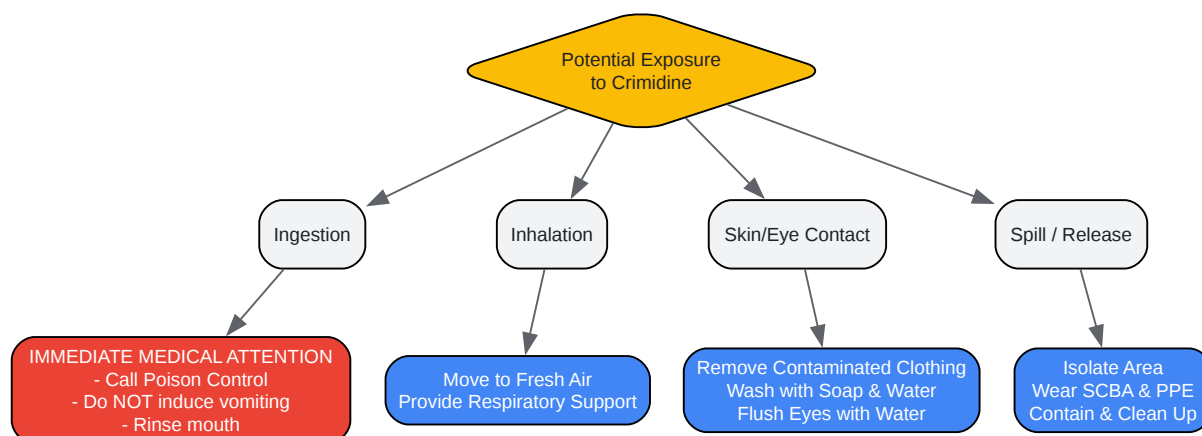
- Ingestion: IMMEDIATELY call a poison control center or doctor. Do NOT induce vomiting.[3]  
[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2]
- Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

### Emergency Response:

- Spill: Isolate the spill area for at least 25 meters (75 feet) for solids.[3] Wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA).[3] Avoid creating dust. Cover the spill with a plastic sheet and then take it up mechanically into appropriate containers for disposal.[2]
- Fire: Use dry chemical, CO<sub>2</sub>, water spray, or foam.[3] Wear SCBA. When heated to decomposition, **Crimidine** emits very toxic fumes of hydrogen chloride and nitrogen oxides.  
[1]

Antidote: While there are no human reports, due to its mechanism of action, pyridoxine (vitamin B<sub>6</sub>) has been suggested as a potential treatment for seizures caused by **Crimidine** poisoning.  
[9]





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Caption: Logical workflow for responding to a **Crimidine** exposure event.

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Email: [info@benchchem.com](mailto:info@benchchem.com)